3-(3-Pyridyl)-2-propen-1-OL
Overview
Description
3-(3-Pyridyl)-2-propen-1-OL is an organic compound that features a pyridine ring attached to a propenol group. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the reactivity of an allylic alcohol. It is used in various chemical and biological applications due to its versatile reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds like imidacloprid, a neonicotinoid, target the chrna7-fam7a fusion protein in humans .
Mode of Action
Related compounds like pyriofenone inhibit the formation of appressoria and the subsequent penetration of the hyphae in the plant cells .
Biochemical Pathways
Similar compounds like nnk, a tobacco-specific nitrosamine, undergo metabolic activation pathways such as α-hydroxylation, leading to the formation of dna adducts .
Pharmacokinetics
Similar compounds like nnk undergo rapid metabolism through α-hydroxylation, and the products of this pathway account for a relatively large proportion of serum and urinary metabolites . Another compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), shows different metabolic activity in the brain compared to the blood .
Result of Action
Similar compounds like nnk can induce oxidative stress, glial cell activation, and neuronal damage in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with propargyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Another method involves the use of a Grignard reagent, where 3-bromopyridine is reacted with propargyl magnesium bromide, followed by hydrolysis to obtain this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Pyridyl)-2-propen-1-OL undergoes various chemical reactions, including:
Oxidation: The allylic alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding saturated alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as nitric acid or bromine can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(3-Pyridyl)-2-propenal or 3-(3-Pyridyl)-2-propenoic acid.
Reduction: 3-(3-Pyridyl)-propan-1-OL.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Pyridyl)-2-propen-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinemethanol: Similar structure but lacks the propenyl group.
3-(2-Pyridyl)-2-propen-1-OL: Similar structure but with a different position of the pyridine ring.
3-(3-Pyridyl)-propan-1-OL: Saturated analog of 3-(3-Pyridyl)-2-propen-1-OL.
Uniqueness
This compound is unique due to its combination of an aromatic pyridine ring and an allylic alcohol group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-6-2-4-8-3-1-5-9-7-8/h1-5,7,10H,6H2/b4-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFCHWDTMRVOJD-DUXPYHPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295549 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120277-39-6 | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120277-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(3-Pyridinyl)-2-propen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401295549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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